molecular formula C14H14FNO3 B2361430 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide CAS No. 1795195-75-3

3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide

Cat. No.: B2361430
CAS No.: 1795195-75-3
M. Wt: 263.268
InChI Key: KRWQUZIINNSGEQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a furan ring, and a methoxyethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the fluorination of a benzamide precursor, followed by the introduction of the furan-2-yl and methoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-(furan-2-yl)-2-hydroxyethyl)benzamide
  • 3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Comparison

Compared to similar compounds, 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-18-13(12-6-3-7-19-12)9-16-14(17)10-4-2-5-11(15)8-10/h2-8,13H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWQUZIINNSGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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